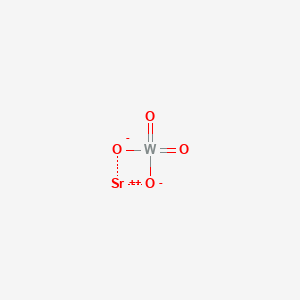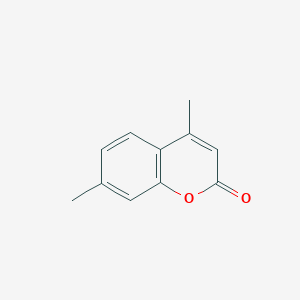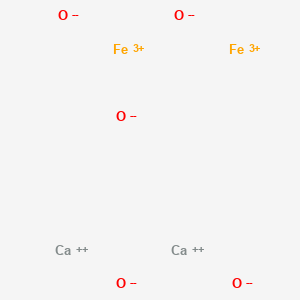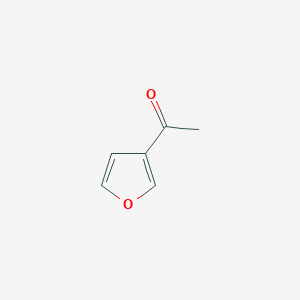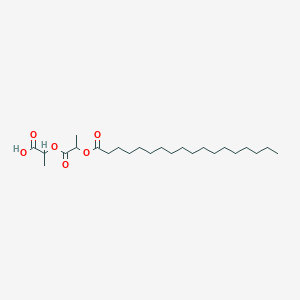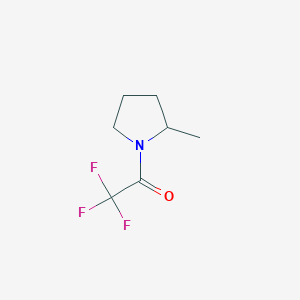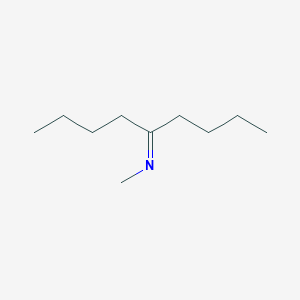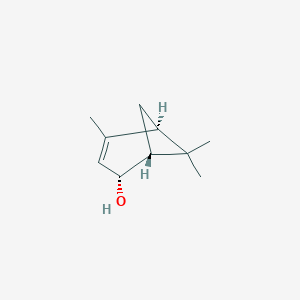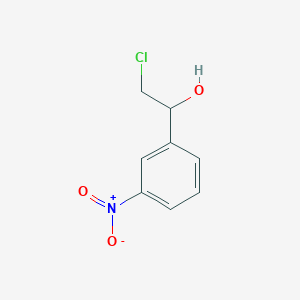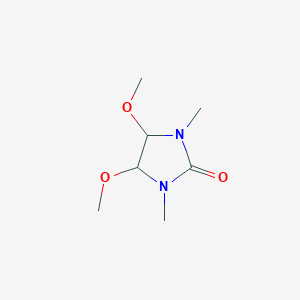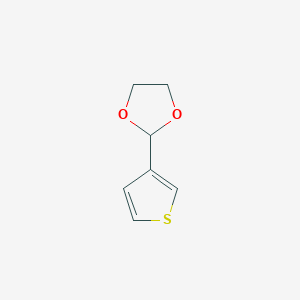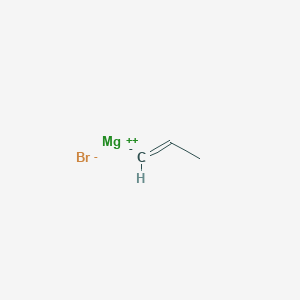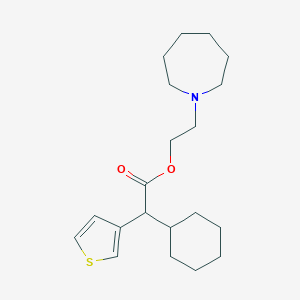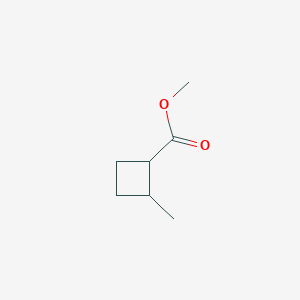
Methyl 2-methylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-methylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of methyl 2-methylcyclobutanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclobutanecarboxylic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride produces the corresponding alcohol.
Grignard Reaction: Reaction with Grignard reagents can form tertiary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Hydrolysis: 2-methylcyclobutanecarboxylic acid and methanol.
Reduction: 2-methylcyclobutanemethanol.
Grignard Reaction: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylcyclobutane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl cyclobutanecarboxylate: Lacks the methyl group on the cyclobutane ring.
Ethyl 2-methylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-methylcyclobutane-1-carboxylate is unique due to the presence of both a methyl group on the cyclobutane ring and a methyl ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
14132-44-6 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
methyl 2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES |
CC1CCC1C(=O)OC |
Kanonische SMILES |
CC1CCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


